4-tert-ブチルベンゼン-1-スルホニルフルオリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

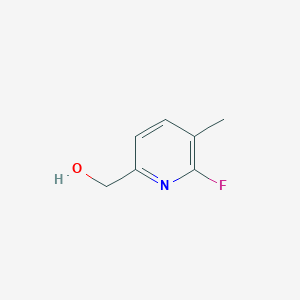

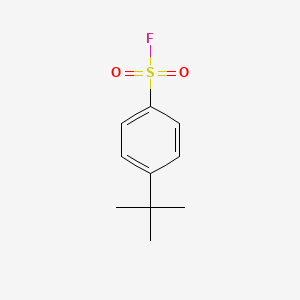

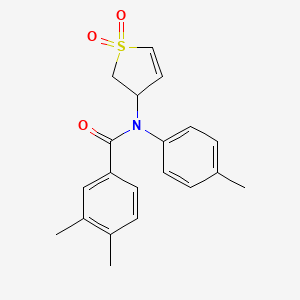

“4-Tert-butylbenzene-1-sulfonyl fluoride” is an organic compound with the molecular formula C10H13FO2S and a molecular weight of 216.27 . It is a solid substance and is used in the field of research.

Physical And Chemical Properties Analysis

“4-Tert-butylbenzene-1-sulfonyl fluoride” is a solid substance . Its melting point is 64-65 °C (lit.) . The boiling point and density are not provided in the search results .

作用機序

Target of Action

The primary target of 4-Tert-butylbenzene-1-sulfonyl fluoride is Prothrombin , a protein involved in blood homeostasis .

Mode of Action

It is known that substituted benzene compounds can undergo electrophilic substitution reactions . The influence a substituent exerts on the reactivity of a benzene ring may be explained by the interaction of two effects: Inductive and Conjugation Effects .

Biochemical Pathways

It is known that benzene derivatives can influence reactivity in a profound manner, affecting various biochemical pathways .

Result of Action

It is known that the compound has potential use in various fields of research and industry.

Action Environment

It is known that the compound’s reactivity can be influenced by the electron donating or electron withdrawing influence of the substituents, as measured by molecular dipole moments .

実験室実験の利点と制限

One of the main advantages of 4-Tert-butylbenzene-1-sulfonyl fluoride is its potency and specificity as an inhibitor of serine proteases. It can be used at low concentrations to effectively inhibit protease activity, making it a valuable tool in many areas of research. However, 4-Tert-butylbenzene-1-sulfonyl fluoride is also highly reactive and can be toxic to cells at high concentrations. This can limit its use in certain experiments, and researchers must carefully control the concentration and exposure time of 4-Tert-butylbenzene-1-sulfonyl fluoride.

将来の方向性

There are many potential future directions for research involving 4-Tert-butylbenzene-1-sulfonyl fluoride. One area of interest is the development of new drugs targeting serine proteases, particularly those involved in diseases such as cancer and inflammation. 4-Tert-butylbenzene-1-sulfonyl fluoride may also have applications in the study of protein misfolding and neurodegenerative diseases, as well as in the development of new diagnostic tools for serine protease activity. Further research is needed to fully understand the potential of 4-Tert-butylbenzene-1-sulfonyl fluoride in these areas.

合成法

4-Tert-butylbenzene-1-sulfonyl fluoride can be synthesized through a multistep process involving the reaction of tert-butylbenzene with sulfuric acid and hydrofluoric acid to form tert-butylbenzene sulfonic acid. This is then reacted with thionyl chloride to form tert-butylbenzene sulfonyl chloride, which is finally treated with hydrogen fluoride to produce 4-Tert-butylbenzene-1-sulfonyl fluoride.

科学的研究の応用

- SuFExケミストリー: SuFEx(スルホニルフルオリド交換)ケミストリーは、スルホニルフルオリドと様々な求核剤との反応性を活用します。TBBSFは、フラグメントスクリーニングのための貴重な反応部位として役立ちます。 求核性アミノ酸残基にラベルを付け、ケミカルバイオロジーおよび医薬品化学の用途で有用になります .

- TBBSFは、他のスルホニルフルオリドを合成するための汎用性の高い試薬です。 研究者は、一鍋反応でTBBSFを用いて、様々なスルホネートをスルホニルフルオリドに変換することができます .

- TBBSFはスルホネート化合物です。安全対策には、皮膚や目への接触を避けることが含まれます。 接触した場合、水で十分洗い流し、医師の診察を受けてください .

フラグメントスクリーニングおよびケミカルプローブ

合成方法論

安全上の考慮事項

Safety and Hazards

特性

IUPAC Name |

4-tert-butylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGHXAOUCWPSDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092278-50-6 |

Source

|

| Record name | 1092278-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2389277.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389282.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389283.png)

![Ethyl 4-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2389286.png)

![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)